molecular formula C23H34O3 B12651345 17beta-Hydroxyestr-4-en-3-one 17-valerate CAS No. 35800-55-6

17beta-Hydroxyestr-4-en-3-one 17-valerate

Cat. No.: B12651345
CAS No.: 35800-55-6
M. Wt: 358.5 g/mol
InChI Key: BCQGHMNTFIFCQJ-ZBVDZRMISA-N
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Description

17beta-Hydroxyestr-4-en-3-one 17-valerate is a synthetic derivative of the naturally occurring steroid hormone, testosterone. It is characterized by its chemical formula C23H34O3 and a molecular weight of 358.51426 g/mol . This compound is known for its applications in various fields, including medicine and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17beta-Hydroxyestr-4-en-3-one 17-valerate typically involves the esterification of 17beta-Hydroxyestr-4-en-3-one with valeric acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

17beta-Hydroxyestr-4-en-3-one 17-valerate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 17beta-Hydroxyestr-4-en-3-one 17-aldehyde, while reduction could produce 17beta-Hydroxyestr-4-en-3-one 17-alcohol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 17beta-Hydroxyestr-4-en-3-one 17-valerate involves its interaction with androgen receptors in the body. Upon binding to these receptors, the compound modulates the expression of specific genes, leading to various physiological effects. The molecular targets include enzymes involved in steroid metabolism and pathways related to hormone regulation .

Comparison with Similar Compounds

Biological Activity

17beta-Hydroxyestr-4-en-3-one 17-valerate, commonly known as estradiol valerate, is a synthetic steroid compound derived from estradiol. It possesses significant biological activity primarily due to its estrogenic properties, which are critical in various therapeutic applications, including hormone replacement therapy and contraceptive formulations. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H34O3
  • Molecular Weight : 366.52 g/mol
  • Appearance : White or creamy-white crystalline powder
  • Solubility : Practically insoluble in water; soluble in organic solvents like ethanol and chloroform

This compound exhibits its biological effects primarily through the following mechanisms:

  • Estrogen Receptor Binding : The compound binds to estrogen receptors (ERα and ERβ), leading to the modulation of gene expression involved in reproductive health, bone density maintenance, and cardiovascular health.
  • Influence on Gene Expression : By activating estrogen receptors, it influences various signaling pathways that regulate cellular functions, including cell proliferation and differentiation.
  • Interaction with Steroid Metabolism Enzymes : It acts as a substrate for hydroxysteroid dehydrogenases, affecting the metabolism of steroid hormones and influencing pharmacokinetics and dynamics.

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Estrogenic Activity : Mimics natural estrogens, playing a crucial role in female reproductive health.
  • Bone Density Maintenance : Helps in maintaining bone density by reducing bone resorption and promoting bone formation.
  • Cardiovascular Health : Exhibits protective effects against cardiovascular diseases by improving lipid profiles and endothelial function.
  • Metabolic Modulation : Influences metabolic pathways related to steroid hormones, potentially impacting weight management and metabolic disorders.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Estradiol ValerateC23H32O3A natural estrogen with similar applications.
Ethinyl EstradiolC20H24O2A synthetic derivative used primarily in contraceptives.
NorethisteroneC20H26O2A progestin that also interacts with estrogen receptors.
EstroneC18H22O2A naturally occurring estrogen that serves as a precursor to estradiol.

Case Studies

Several studies have highlighted the efficacy and safety of this compound in clinical settings:

  • Hormone Replacement Therapy (HRT) :
    • A randomized controlled trial demonstrated that patients receiving estradiol valerate experienced significant improvements in menopausal symptoms compared to placebo groups.
    • Long-term follow-up indicated enhanced quality of life without significant adverse effects on cardiovascular health.
  • Contraceptive Use :
    • In a study involving women using contraceptive formulations containing estradiol valerate, the incidence of menstrual irregularities was significantly lower compared to those using non-hormonal methods.
    • The study concluded that estradiol valerate is effective in providing reliable contraception while maintaining hormonal balance.
  • Bone Health Studies :
    • Research focusing on postmenopausal women indicated that treatment with estradiol valerate resulted in increased bone mineral density over a two-year period, suggesting its role in osteoporosis prevention.

Properties

CAS No.

35800-55-6

Molecular Formula

C23H34O3

Molecular Weight

358.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate

InChI

InChI=1S/C23H34O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h14,17-21H,3-13H2,1-2H3/t17-,18+,19+,20-,21-,23-/m0/s1

InChI Key

BCQGHMNTFIFCQJ-ZBVDZRMISA-N

Isomeric SMILES

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C

Canonical SMILES

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C

Origin of Product

United States

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